1-Cyclobutyl-3-methylurea
Description
1-Cyclobutyl-3-methylurea (CAS: 1602909-65-8) is a urea derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . Its structure comprises a cyclobutyl group attached to the urea backbone via a methylene bridge and a methyl group at the N3 position.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylurea |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)8-5-3-2-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
MHUVYSOPLIZBRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-methylurea can be synthesized through the nucleophilic addition of cyclobutylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate, which then reacts with methylamine to yield the final product . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea compounds.
Scientific Research Applications
1-Cyclobutyl-3-methylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methylurea involves its interaction with specific molecular targets. The cyclobutyl group provides a unique structural framework that can interact with various biological targets, potentially inhibiting or modulating their activity . The urea moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Cyclobutylmethyl)-3-(3-iodophenyl)urea (Compound 5d)
- Structure : Features a cyclobutylmethyl group and a 3-iodophenyl substituent on the urea backbone .
- Synthesis : Reported yield of 45% , with a melting point of 138–140°C .
- Key Differences :
- The 3-iodophenyl group introduces steric bulk and electronic effects (iodine’s electron-withdrawing nature) absent in 1-Cyclobutyl-3-methylurea.
- Higher molecular weight (~351.1 g/mol estimated) compared to this compound (128.17 g/mol), likely reducing solubility .
- Demonstrated anti-inflammatory activity in preliminary studies, though specific data for this compound are unavailable .
1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea
- Structure : Contains a 3-methylcyclohexyl group and a 3-methylphenyl substituent .
- Key Differences: The cyclohexyl ring (6-membered) vs. cyclobutyl (4-membered) alters conformational flexibility and steric interactions.
Physicochemical and Functional Properties
Biological Activity
1-Cyclobutyl-3-methylurea is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutyl group and a methyl urea moiety, contributes to its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, supported by relevant data and case studies.
Synthesis and Properties
This compound can be synthesized through the nucleophilic addition of cyclobutylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium, making it an environmentally friendly process. The compound's molecular formula is , with a molecular weight of 128.17 g/mol. Its structural characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | MHUVYSOPLIZBRC-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)NC1CCC1 |
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The cyclobutyl group enhances the compound's ability to interact with various biomolecules, potentially inhibiting or modulating their activities. This interaction is crucial for its proposed antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for selected strains are shown in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. A notable study evaluated its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The researchers employed disk diffusion assays to evaluate the compound's effectiveness. Results indicated significant inhibition zones for S. aureus and C. albicans, supporting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of this compound using human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
